molecular formula C17H15BrN2O5 B4163489 1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid

1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid

Cat. No.: B4163489
M. Wt: 407.2 g/mol
InChI Key: PDDBWXHQMTYMGR-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core linked to a bromophenoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid typically involves the following steps:

    Formation of the Bromophenoxyethyl Intermediate: This step involves the reaction of 3-bromophenol with ethylene oxide under basic conditions to form 3-bromophenoxyethanol.

    Coupling with Benzimidazole: The intermediate is then reacted with benzimidazole in the presence of a suitable catalyst, such as potassium carbonate, to form 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole.

    Oxalate Formation: Finally, the benzimidazole derivative is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazole derivatives.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free benzimidazole derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Hydrolysis: Formation of free benzimidazole and oxalic acid.

Scientific Research Applications

1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-bromophenoxy)ethyl]-1H-imidazole: Similar structure but with an imidazole core instead of benzimidazole.

    1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole hydrochloride: Similar structure but with a hydrochloride salt instead of oxalate.

    2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline: Similar bromophenoxyethyl group but with an isoquinoline core.

Uniqueness

1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid is unique due to its specific combination of a benzimidazole core and an oxalate salt, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O.C2H2O4/c16-12-4-3-5-13(10-12)19-9-8-18-11-17-14-6-1-2-7-15(14)18;3-1(4)2(5)6/h1-7,10-11H,8-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBWXHQMTYMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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